N-(3,5-dimethylphenyl)-2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(3-methylphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2S/c1-16-7-6-8-20(14-16)34-25-24-29-30(15-23(32)27-19-12-17(2)11-18(3)13-19)26(33)31(24)22-10-5-4-9-21(22)28-25/h4-14H,15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFDSLKXWYDZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinoxaline core.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazoloquinoxaline intermediate.
Acetylation: The final step involves the acetylation of the intermediate to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the triazoloquinoxaline core or other functional groups.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory research.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Similarities and Key Substituent Variations
The compound shares structural motifs with several analogs, differing primarily in substituents on the phenyl rings and heterocyclic cores. Notable comparisons include:
†Calculated based on molecular formula.
Key Observations :
Computational Similarity Assessment
Per , Tanimoto coefficient-based similarity analysis using 2D fingerprints would likely cluster the target compound with other triazoloquinoxaline derivatives. However, 3D shape-based methods (e.g., ROCS) may highlight dissimilarities due to the acetamide side chain’s conformational flexibility . Such differences underscore the need for multi-metric similarity evaluation in virtual screening campaigns.
Biological Activity
N-(3,5-dimethylphenyl)-2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazoloquinoxaline core, which is known for its diverse biological activities. The presence of a sulfanyl group and various aromatic substituents enhances its potential interactions with biological targets. The molecular formula is C₁₈H₁₈N₄OS, indicating a balanced composition of carbon, hydrogen, nitrogen, oxygen, and sulfur.
| Property | Value |
|---|---|
| Molecular Weight | 342.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | Not available |
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, research has shown that triazole derivatives can induce apoptosis in cancer cells through various pathways.
Mechanisms of Action:
- Inhibition of Cell Proliferation: Compounds in this class have been shown to inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis: These compounds can trigger programmed cell death mechanisms by activating caspases and other apoptotic pathways.
Anticonvulsant Activity
The anticonvulsant properties of related compounds have also been documented. For example, studies on thiazole derivatives have demonstrated significant anticonvulsant effects in animal models.
Key Findings:
- Protection Against Seizures: Certain analogues have shown high efficacy in protecting against picrotoxin-induced seizures.
- Structure-Activity Relationship (SAR): The presence of specific substituents on the phenyl rings enhances anticonvulsant activity.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Anticonvulsant | Protects against seizures |
Study 1: Anticancer Screening
A study published in 2019 screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that several derivatives of triazoloquinoxalines exhibited potent cytotoxicity against A549 lung adenocarcinoma cells.
Study 2: Anticonvulsant Efficacy
Another study focused on thiazole-linked compounds demonstrated significant anticonvulsant activity with an effective dose (ED50) of 18.4 mg/kg in animal models. This study highlighted the importance of specific structural features in enhancing the biological activity of these compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield?
- Methodology : The synthesis involves multi-step reactions, including sulfanyl group incorporation and triazoloquinoxaline ring formation. Key steps may include nucleophilic substitution (for sulfanyl attachment) and cyclocondensation using reagents like hydrazine or CS₂ under reflux (as seen in analogous quinoxaline derivatives) .
- Optimization : Control temperature (e.g., 60–80°C for cyclization) and stoichiometry of reagents (e.g., 1:1.2 molar ratio for amine coupling). Purification via column chromatography with ethyl acetate/hexane gradients is recommended .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : Use - and -NMR to confirm substituent positions (e.g., methyl groups at 3,5-dimethylphenyl and sulfanyl linkage).
- HRMS : Validate molecular weight (e.g., expected [M+H]⁺ peak).
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound, particularly for scaling reactions?
- Approach : Apply factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between reaction time (6–12 hrs), temperature (70–90°C), and solvent (DMF vs. DMSO). Response surface methodology (RSM) may further refine conditions to maximize yield .
- Case Study : Bayesian optimization algorithms have outperformed manual tuning in similar triazoloquinoxaline systems, reducing optimization cycles by 40% .
Q. How can researchers resolve contradictions in reported biological activity data for analogous triazoloquinoxaline derivatives?
- Data Analysis :
- Comparative Assays : Standardize in vitro models (e.g., IC₅₀ measurements against consistent cell lines like MCF-7 or HepG2).
- Structural Variants : Compare substituent effects (e.g., sulfanyl vs. oxy groups) on activity. For example, 3-methylphenyl-sulfanyl analogs show enhanced kinase inhibition over unsubstituted derivatives .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Methods :
- Docking Simulations : Model interactions with target proteins (e.g., EGFR or c-Met kinases) using AutoDock Vina. Prioritize binding poses with the triazoloquinoxaline core occupying hydrophobic pockets.
- QSAR Modeling : Use Hammett constants or LogP values to correlate substituent electronic effects with bioactivity .
Methodological Challenges and Solutions
Q. How can researchers mitigate side reactions during the synthesis of the triazoloquinoxaline core?
- Issue : Competing pathways (e.g., over-oxidation of the sulfanyl group or dimerization).
- Solutions :
- Protecting Groups : Temporarily shield reactive sites (e.g., acetyl protection for amines).
- Flow Chemistry : Continuous-flow systems minimize side reactions by precise control of residence time and mixing .
Q. What strategies validate the stability of this compound under physiological conditions?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
